molecular formula C15H17NO4S B2869096 Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate CAS No. 857039-92-0

Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate

Cat. No.: B2869096
CAS No.: 857039-92-0
M. Wt: 307.36
InChI Key: SIXPXSCXFXVEQJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a carboxylate group, and a cyclohexylidene moiety

Synthetic Routes and Reaction Conditions:

  • Cycloaddition and Cyclocondensation: One common synthetic route involves cycloaddition and cyclocondensation reactions, where reactants undergo a series of steps to form the desired compound.

  • Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.

  • Reduction: Reduction reactions can reduce the compound to simpler forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate: This compound shares a similar cyclohexylidene moiety but has a trifluoropropionate group instead of a thiophene ring.

  • (9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate: This compound contains a fluorenylmethoxy group and is used in peptide synthesis.

Uniqueness: Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIJXFXDVUAVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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